The table below summarizes the available information on dioctyl phosphate and the related, well-documented compound dioctyl phthalate (DOP) for contrast.
| Compound | Reported Applications / Uses | Synthesis Information Availability in Search Results |
|---|---|---|
| This compound | Solvent, wetting agent, plasticizer for polymers, metal extraction, corrosion inhibitor [1]. | Not Available |
| Dioctyl Phthalate (DOP) | Common plasticizer for PVC [2] [3] [4]. | Available (see synthesis details below) |
Since this compound synthesis data is lacking, the established two-step esterification process for the similarly named dioctyl phthalate (DOP) is provided for reference.
DOP synthesis two-step esterification process [3].
One study detailed an intensified process using a deep eutectic solvent (DES) as a dual solvent-catalyst [3].
The table below summarizes key experimental data for the DES-catalyzed synthesis of DOP.
| Parameter | Condition / Value | Role / Impact |
|---|---|---|
| Reaction Temperature | 100°C | Standard operating temperature for the esterification [3]. |
| Mole Ratio (2-EH:MEPA) | 1.2 | Slight excess of alcohol drives the reversible reaction forward [3]. |
| Catalyst Dosage ([Im:2PTSA]) | 20 wt% | Optimal dosage for high yield; system undergoes liquid-liquid phase separation post-reaction [3]. |
| Reaction Time | 6 hours | Time required to reach high yield under optimized conditions [3]. |
| DOP Yield (with DES) | ~93% | High yield achieved with the DES catalyst system [3]. |
| DOP Yield (no catalyst) | ~7% | Negligible reaction progress without a catalyst under the same conditions [3]. |
Hydrolysis of phosphate esters can proceed under acidic or basic conditions, with the mechanism and efficiency depending on the pH and the structure of the ester [1] [2].
The table below summarizes the typical reagents and conditions for these reactions, compiled from the literature on phosphinates and phosphonates, which are closely related to phosphates [1].
| Condition Type | Common Reagents | Typical Temperature | Reaction Time | Key Features |
|---|
| Acidic Hydrolysis | Concentrated HCl, HBr, TFA (in water or water-ethanol) [1] | 80°C to reflux [1] | 1.5 to 24 hours [1] | - Cleaves P-O bond (AAc2 mechanism) or C-O bond (AAl2 mechanism) [1].
Here are specific methodologies cited in the research for related compounds.
In cases where strong acids or bases cannot be used, several alternative methods can cleave the ester bond [1].
Based on the technical literature, the following diagrams map the experimental workflow and core chemical mechanisms.
Decision workflow for phosphate ester hydrolysis and dealkylation methods.
General mechanisms for acidic and alkaline hydrolysis of phosphate esters.
Dioctyl phenyl phosphate (DOPP) and related dioctyl compounds represent specialized extractants in liquid-liquid extraction systems, particularly valuable for metal separation and recovery processes. These organophosphorus compounds exhibit specific affinity for various metal ions, making them crucial in hydrometallurgical applications, especially for strategic metals like lithium and rare earth elements. Liquid-liquid extraction, also known as solvent extraction, is a separation technique that utilizes the differential solubility of compounds between two immiscible liquid phases, typically aqueous and organic, allowing selective transfer of target species from one phase to another based on their chemical properties and affinity for the extractant molecules [1].
The significance of dioctyl-based extractants has grown substantially with increasing demand for energy-critical elements, particularly in the context of lithium-ion battery production and renewable energy technologies. The unique molecular structure of these compounds, featuring phosphate ester groups and hydrocarbon chains, provides an optimal balance between metal coordination capability and organic phase compatibility, enabling efficient separation even from complex brine matrices with high magnesium-to-lithium ratios [2] [3]. This technical note comprehensively details the applications, methodologies, and recent advances in dioctyl compound-based extraction systems to support researchers and industrial practitioners in implementing these techniques.
Dioctyl phenyl phosphate (CAS Number: 6161-81-5) is an organophosphorus compound with the molecular formula C₂₂H₃₉O₄P and a molecular weight of 398.524 g/mol. It features a logP value of 7.70, indicating high hydrophobicity and preferential partitioning into organic phases. The chemical structure consists of a phosphate core with two octyl groups and one phenyl group attached, creating a steric configuration that influences its metal coordination behavior. InChI Key for this compound is QHGRPTNUHWYCEN-UHFFFAOYSA-N, with common synonyms including phosphoric acid, dioctyl phenyl ester and EINECS 228-190-2 [4].
The extraction efficiency of acid phosphate ester extractants is fundamentally governed by their molecular structure, specifically the substituents attached to the phosphorus atom. Research has demonstrated that incorporating phenoxy groups connected to the phosphorus atom in the P(=O)OH group significantly enhances the acid ionization capability and thermodynamic driving force for metal ion extraction compared to alkoxy and alkyl groups. The intrinsic extraction performance of phosphate ester extractants shows a positive correlation with the electron-withdrawing ability of substituents, quantified by Hammett constants (σ) of functional groups. This structure-performance relationship enables rational design of optimized extractants for specific metal separation applications [5].
Table 1: Physicochemical Properties of Dioctyl Phenyl Phosphate
| Property | Value/Specification |
|---|---|
| CAS Number | 6161-81-5 |
| Molecular Formula | C₂₂H₃₉O₄P |
| Molecular Weight | 398.524 g/mol |
| LogP | 7.70 |
| Synonyms | Phosphoric acid, dioctyl phenyl ester; EINECS 228-190-2 |
| Coordination Sites | Phosphoryl oxygen, bridging oxygen atoms |
The extraction of lithium from salt lake brines represents one of the most significant applications of dioctyl compounds in industrial hydrometallurgy. The TBP/DOP synergistic system has demonstrated exceptional performance in extracting lithium from high magnesium-content brines, which are particularly challenging due to the similar chemical properties of Li⁺ and Mg²⁺ ions. In a typical extraction system, 40% (v/v) tributyl phosphate (TBP) and 20% (v/v) dioctyl phthalate (DOP) in sulfonated kerosene achieved a lithium distribution ratio of 4.6 with significantly improved Li/Mg separation factor compared to traditional TBP-only systems. This system achieved remarkable extraction efficiency of 99.5% in three-stage countercurrent simulation extraction, while successfully avoiding the formation of a problematic third phase that often plagues high-concentration TBP systems [3].
The extraction mechanism in the TBP-DOP-FeCl₃ system involves the formation of a complex between Li⁺ ions and the tetrachloroferrate anion [FeCl₄]⁻, which is then solvated by TBP molecules, while DOP acts as a synergistic agent that enhances the extraction efficiency through additional solvation and improved phase separation characteristics. The presence of DOP modifies the organic phase structure, reducing viscosity and facilitating mass transfer while preventing third-phase formation. This system represents a practical approach for lithium extraction from high Mg/Li ratio brines, which are economically significant but technically challenging resources [3].
Recent research advances have focused on developing more sustainable extraction systems that minimize environmental impact. A novel TBP-Cyanex 272 system has been proposed as an environmentally friendly alternative to conventional TBP-FeCl₃ systems that require strong acids and alkalis for stripping and regeneration. This innovative approach utilizes Cyanex 272 to alter the coordination mode of Fe³⁺ during the stripping process, preventing the loss of Fe³⁺ ions to the aqueous phase and eliminating the need for 6 mol/L HCl as the stripping solution. The system simplifies the overall lithium extraction process while reducing equipment corrosion and extractant degradation issues associated with traditional approaches [2].
Optimization experiments for this green extraction system determined that a composition of 70% TBP and 30% saponification Cyanex 272 provides optimal performance, with deionized water serving as an effective stripping solution due to the modified coordination behavior. This advancement represents significant process intensification, combining high extraction efficiency with reduced environmental impact through elimination of strong acid and alkali consumption in the stripping and regeneration steps [2].
Dioctyl compounds also find application in the extraction and separation of rare earth elements (REEs), which are critical for various high-technology applications. In these systems, phosphoric acid derivatives such as di(2-ethylhexyl)phosphoric acid (D2EHPA, often referred to as P204) and 2-ethylhexyl hydrogen (2-ethylhexyl)phosphonate (P507) are widely employed for REEs separation due to their strong complexation ability with trivalent rare earth cations. The extraction typically follows a cation exchange mechanism, where hydrogen ions from the acidic extractant are replaced by metal cations from the aqueous phase [5] [6].
Table 2: Performance Comparison of Dioctyl-Based Extraction Systems
| Extraction System | Target Metals | Extraction Efficiency | Key Advantages |
|---|---|---|---|
| TBP/DOP/FeCl₃ in kerosene | Lithium | 99.5% (3-stage) | High Li/Mg selectivity, no third phase formation |
| TBP-Cyanex 272 | Lithium | Not specified | Environmentally friendly, no strong acids/alkalis needed |
| P204/P507 | Rare Earth Elements | 80-95% for various REEs | High selectivity for trivalent cations |
| P204-B/P507-B | Transition Metals | Enhanced vs. traditional P204/P507 | Improved acidity resistance, higher extraction capacity |
Recent molecular design studies have led to the development of phenyl phosphate ester extractants (P204-B and P507-B) created by replacing one alkoxy group in traditional P204 and P507 with a phenoxy group while maintaining the original carbon chain structure. These novel extractants demonstrate enhanced extraction performance due to the electron-withdrawing effect of the phenyl group, which increases the acidity of the phosphoric acid group and improves metal ion coordination capability. Quantum chemical calculations have confirmed that the phenoxy group effectively enhances the thermodynamic driving force for divalent cobalt ion extraction, suggesting broad applicability for various transition metal separations [5].
Organic Phase Preparation: Prepare the extraction organic phase by mixing tributyl phosphate (TBP) and dioctyl phthalate (DOP) in sulfonated kerosene at a volume ratio of 2:1 (40% v/v TBP, 20% v/v DOP, balance kerosene). Ensure TBP purity >98% and DOP purity >95% for optimal performance [3].
Aqueous Feed Solution: Simulate or use authentic salt lake brine containing Li⁺ (2.604 g·L⁻¹), Mg²⁺ (108.2 g·L⁻¹), and other typical cations (Na⁺, K⁺). Add FeCl₃ to achieve a concentration of 0.24 mol·L⁻¹ as a co-extractant. Adjust the solution pH to approximately 6.5 using dilute NaOH or HCl solutions [3].
For industrial implementation, multi-stage countercurrent extraction provides higher efficiency and reduced solvent consumption:
Figure 1: Lithium Extraction Process Workflow Using TBP/DOP Synergistic System
For analysis of phosphate-based extractants and their degradation products:
The selection of appropriate equipment is crucial for implementing dioctyl compound-based extraction processes at various scales:
Laboratory Scale: Use separatory funnels (100-1000 mL) for batch-wise single-stage extractions or small mixer-settler arrays for continuous multi-stage processes [1].
Pilot and Industrial Scale: Implement mixer-settler batteries or centrifugal extractors for continuous countercurrent operation. Mixer-settlers provide longer residence times and are suitable for systems that separate easily by gravity, while centrifugal extractors offer rapid mixing and separation in a compact footprint, minimizing solvent inventory [1].
Agitation Systems: Ensure adequate mixing intensity to achieve good phase dispersion without creating stable emulsions. Typical power inputs range from 0.5-2.0 kW/m³ depending on phase physical properties.
Personal Protective Equipment: Wear appropriate chemical-resistant gloves (nitrile or neoprene), safety goggles, and laboratory coats when handling dioctyl compounds and associated chemicals.
Ventilation: Perform operations in a well-ventilated area or fume hood, particularly when working with volatile organic solvents like kerosene.
Waste Management: Collect spent organic phases and aqueous raffinates separately for proper disposal according to local regulations. Implement solvent recovery systems to minimize waste generation and environmental impact.
Fire Safety: Maintain fire extinguishers suitable for organic solvents (CO₂ or dry chemical types) in areas where extraction processes are conducted.
Successful implementation of dioctyl compound-based extraction systems requires careful optimization of several critical parameters:
Extractant Concentration: Systematically vary TBP concentration between 30-80% (v/v) while maintaining fixed DOP percentage to identify optimal extraction efficiency while avoiding third phase formation [3].
Phase Ratio: Evaluate aqueous-to-organic (A/O) phase ratios from 5:1 to 1:5 to determine the optimal balance between extraction efficiency and process economics.
Equilibrium pH: Monitor and control pH throughout extraction, as it significantly impacts metal extraction efficiency, particularly for acidic extractant systems.
Contact Time: Determine minimum required contact time to reach equilibrium while maintaining acceptable extraction efficiency to optimize process throughput.
Temperature: Assess extraction performance at different temperatures (typically 20-60°C), as elevated temperatures generally improve kinetics but may affect extractant stability [6].
Third Phase Formation: If a third intermediate phase appears, adjust the DOP/TBP ratio or incorporate additional phase modifier to improve phase disengagement.
Emulsion Formation: For stable emulsions, consider residence time extension, temperature adjustment, or addition of appropriate demulsifiers.
Extractant Degradation: Monitor for degradation products through regular analysis and implement preventive regeneration procedures if detected.
Declining Extraction Efficiency: Regularly replenish extractant and diluent to maintain consistent performance, and verify iron concentration in systems using FeCl₃ as co-extractant.
Figure 2: Troubleshooting Guide for Dioctyl Compound Extraction Systems
Dioctyl compounds, particularly dioctyl phenyl phosphate and dioctyl phthalate, serve as valuable extractants and synergistic agents in liquid-liquid extraction processes for strategic metals. Their implementation in lithium extraction from high magnesium-content brines has addressed significant technical challenges including third phase formation and poor Li/Mg selectivity. The development of environmentally friendly alternatives such as the TBP-Cyanex 272 system represents important progress toward sustainable hydrometallurgical processes.
The structural modification of traditional phosphate ester extractants through incorporation of phenoxy groups has demonstrated measurable improvements in extraction performance, highlighting the value of molecular design in extractant development. These advances, coupled with robust experimental protocols and optimization methodologies, provide researchers and industrial practitioners with effective tools for implementing dioctyl compound-based extraction systems in various metal separation applications.
The separation of lanthanides (Ln) is critically important across multiple scientific and industrial fields, including nuclear waste treatment, rare-earth element purification, and advanced materials synthesis. The significant chemical similarity of lanthanide elements, resulting from the lanthanide contraction phenomenon, makes their separation exceptionally challenging [1]. Organophosphorus compounds (OPCs) have emerged as premier extractants in hydrometallurgical processes due to their favorable physicochemical properties and ability to form stable complexes with metal ions [2].
While direct information on dioctyl phosphate is limited in the current literature, the broader family of organophosphorus extractants—including phosphoric acid esters (e.g., D2EHPA), phosphonic acids (e.g., PC88A), phosphine oxides (e.g., TOPO), and diglycolamide derivatives—provides valuable insights for developing extraction protocols [2]. The extraction efficiency of these compounds is governed by both the structure of the phosphorus ligand and the solution chemistry, following principles of Hard and Soft Acids and Bases (HSAB) theory, where lanthanide ions (hard acids) preferentially coordinate with oxygen donors (hard bases) [2].
Table 1: Common Organophosphorus Extractants for Lanthanide Ion Separation
| Extractant Class | Specific Examples | Key Characteristics | Reported Ln Extraction Trends |
|---|---|---|---|
| Phosphoric Acid Esters | D2EHPA | Widely used in industry; forms stable complexes | Not specified in available literature |
| Phosphonic Acids | PC88A | Moderate acidity; good selectivity | Not specified in available literature |
| Phosphine Oxides | TOPO | Neutral extractant; coordinates via P=O group | Not specified in available literature |
| Diglycolamides | TODGA, TEHDGA, LI, LII isomers | High affinity for trivalent Ln/An; tunable structure | Extraction increases with atomic number for LI/LII isomers [3] |
| Binary Extractants | R3NHA (Dioctylamide+Trioctylamine) | Synergistic effects; enhanced extraction | Extractability increases with Ln atomic number [4] |
Application: Comparative study of Ln(III) extraction with isomeric diglycolamide extractants LI and LII from nitric acid media.
Materials and Reagents:
Experimental Procedure:
Key Experimental Observations:
Application: Extraction of lanthanides from solid nitrate salts or acidic solutions using TBP-modified supercritical CO₂.
Materials and Reagents:
Experimental Procedure:
Key Experimental Observations:
Table 2: Comparison of Extraction Methodologies
| Parameter | Conventional Solvent Extraction | Supercritical Fluid Extraction |
|---|---|---|
| Extractant | Diglycolamides (LI/LII) in n-octanol/kerosene | TBP in supercritical CO₂ |
| Aqueous Phase | Nitric acid (0.5-6 M) | Nitric acid with salting agents or solid nitrates |
| Temperature | Ambient (with temperature control) | Elevated (>31°C for supercritical state) |
| Pressure | Ambient | High pressure (>1071 psi) |
| Analysis | ICP-MS on aqueous raffinate | In situ UV-Vis or offline analysis |
| Key Advantage | Well-established, high efficiency for trivalent ions | Minimal organic waste, tunable solvation power |
The following diagram illustrates the general workflow for lanthanide extraction studies using organophosphorus extractants:
The distribution ratio (DLn) exhibits a non-linear relationship with nitric acid concentration:
The "lanthanide contraction" effect significantly influences extraction efficiency:
While specific data for this compound is unavailable in the current literature, the extensive research on structurally related organophosphorus compounds provides strong foundational knowledge for developing extraction protocols. The protocols outlined for diglycolamides and tributyl phosphate systems can be adapted for this compound studies with appropriate modification of experimental parameters.
Future research directions should focus on:
The developed protocols provide a robust framework for advancing lanthanide separation science using organophosphorus extractants, with potential applications in nuclear fuel cycle, rare-earth element purification, and industrial hydrometallurgy.
This compound (CAS 298-07-7) is a valuable organophosphorus compound that has gained significant attention in various industrial and pharmaceutical applications due to its unique amphiphilic structure and versatile functional properties. As a double-tailed anionic surfactant, this compound consists of two octyl hydrocarbon chains attached to a phosphate headgroup, creating a molecule with distinct hydrophilic and lipophilic regions. This specific architectural arrangement enables the compound to function as an effective surface-active agent with notable capabilities in metal complexation, corrosion inhibition, and self-assembly formation. The compound's significance in pharmaceutical applications is particularly promising, as it can facilitate drug solubilization, enhance bioavailability, and contribute to the development of advanced drug delivery systems.
The growing interest in this compound stems from its multifunctional characteristics that bridge traditional surfactant applications with specialized uses in material science and pharmaceutical technology. Its chemical structure can be tuned for specific applications through adjustments in processing conditions or complexation with other compounds, making it a versatile component in formulation science. These properties have enabled its use across diverse sectors, from hydrometallurgical processes for critical metal recovery to potential applications in nanomedicine and drug delivery platforms. This document provides a comprehensive overview of this compound's properties, applications, and detailed experimental protocols to assist researchers and development professionals in leveraging its full potential.
This compound possesses a distinctive molecular architecture characterized by a polar phosphate headgroup and two hydrophobic octyl chains. This arrangement classifies it as a double-tailed anionic surfactant with specific self-assembly capabilities that differ significantly from single-tailed surfactants. The structural configuration of this compound plays a crucial role in its functional properties, particularly in how it organizes at interfaces and interacts with other molecules. Research has demonstrated that the branching and length of the surfactant tails significantly influence the supramolecular architecture and conformational properties of complexes formed with polymers such as polypeptides [1]. This tunability of molecular organization provides opportunities for customizing material properties for specific applications.
The fundamental chemical properties of this compound are summarized in the following table:
Table 1: Basic Chemical Properties of this compound
| Property | Specification | Notes/Applications |
|---|---|---|
| Chemical Name | This compound | Also known as bis(2-ethylhexyl) phosphate in its branched form |
| CAS Number | 298-07-7 | Unique chemical identifier |
| Chemical Structure | Double-tailed phosphate ester | Two octyl chains attached to phosphate group |
| Surfactant Type | Anionic | Negatively charged headgroup |
| Molecular Weight | Not specified in sources | Varies based on specific isomer |
| Physical State | Liquid (oily) | At room temperature [2] |
| Complexation Behavior | Forms complexes with polypeptides | Adopts α-helical or β-sheet conformations depending on structure [1] |
It is important to distinguish between the different structural variants of this compound, as their functional properties can vary significantly based on the specific arrangement of the alkyl chains. The compound can exist with either linear or branched octyl chains, with bis(2-ethylhexyl) phosphate representing a commonly used branched variant. Studies have demonstrated that the branching architecture of the surfactant tails directly influences the conformational and self-assembly properties of polypeptide-surfactant complexes [1]. When complexed with poly(L-lysine) using the branched bis(2-ethylhexyl) phosphate variant, the polypeptide chains adopted an α-helical conformation, which subsequently self-assembled into cylindrical phases. In contrast, complexes with linear-chain variants (this compound and didodecyl phosphate) resulted in the formation of antiparallel β-sheets arranged in lamellar structures.
This structural tunability allows for precise control over the material properties of this compound-containing systems, making it particularly valuable for pharmaceutical applications where specific molecular organizations may be required for optimal drug loading, release profiles, or biocompatibility. The ability to select between linear and branched variants, or to combine them in specific ratios, provides researchers with a versatile toolkit for designing surfactant-based systems with tailored characteristics. Understanding these structural nuances is essential for effectively leveraging this compound in advanced drug delivery applications and material science innovations.
This compound exhibits notable surface-active properties due to its amphiphilic nature, allowing it to adsorb at interfaces and reduce surface tension. The critical micelle concentration (CMC), which represents the concentration at which surfactant molecules spontaneously assemble into micellar structures, is a key parameter for understanding and utilizing this compound's surface activity. While the exact CMC values for this compound were not explicitly provided in the search results, the available research indicates that its self-assembly behavior is influenced by factors such as concentration, temperature, and the presence of other compounds. The CMC can be determined experimentally using methods such as surface tension measurements, conductivity, or fluorescence spectroscopy, with techniques similar to those used for characterizing other surfactant systems [3].
The self-assembly characteristics of this compound are particularly noteworthy when the compound interacts with polymers or biomolecules. Research has demonstrated that this compound can form complexes with polypeptides, resulting in distinct molecular conformations and supramolecular architectures depending on the specific surfactant structure and processing conditions [1]. These complexation behaviors lead to the formation of various nanostructured assemblies that can be leveraged in pharmaceutical applications for drug encapsulation, controlled release, or as structural components in drug delivery systems. The ability to manipulate these self-assembly processes through factors such as surfactant concentration, temperature, and processing history provides opportunities for designing customized material properties tailored to specific pharmaceutical needs.
One of the most valuable properties of this compound is its exceptional ability to form stable complexes with metal ions, making it particularly useful in hydrometallurgical applications and metal recovery processes [4]. This complexation capability stems from the coordinating ability of the phosphate headgroup, which can interact with various metal cations through electrostatic and coordination bonds. The formation of these complexes is highly dependent on the specific metal ion and the solution conditions, allowing for selective extraction of target metals from complex mixtures. This property has been successfully exploited in industrial processes for the selective extraction and purification of critical metals from aqueous solutions, contributing to resource recovery and recycling initiatives.
The metal complexation behavior of this compound can be characterized and quantified using various analytical techniques, including UV-Vis spectrophotometry, conductivity measurements, and titration methods. These approaches allow researchers to determine key parameters such as complex stoichiometry, binding constants, and extraction efficiency under different conditions. The following table summarizes the primary metal complexation characteristics of this compound:
Table 2: Metal Complexation Properties of this compound
| Property | Description | Applications |
|---|---|---|
| Complexation Mechanism | Coordination with phosphate group | Forms stable complexes with various metal ions |
| Stoichiometry | Varies with metal ion | Dependent on metal charge and size |
| Selectivity | Ion-specific | Can be tuned for target metal recovery |
| Extraction Efficiency | pH-dependent | Optimization required for specific applications |
| Industrial Use | Solvent extraction processes | Hydrometallurgy, metal recovery [4] |
This compound exhibits interesting thermal behavior that can be exploited in processing and material design. Research on polypeptide-dioctyl phosphate complexes has revealed that these systems can undergo structural transitions upon heating, including a partial opening of β-sheets and disruption of lamellar phases in complexes with linear-chain variants [1]. Additionally, repeated heating and cooling cycles can induce a glass transition in these complexes, typically occurring between 37 and 50°C, which is particularly relevant for pharmaceutical applications considering the proximity to human body temperature. These thermal responses provide opportunities for designing stimulus-responsive drug delivery systems that can release their payload in response to temperature changes.
The processability of this compound-containing systems can be enhanced through various strategies, including solvent treatment and plasticization by adding overstoichiometric amounts of surfactant [1]. These approaches can modify the material's mechanical properties, improve processability, and induce transitions between different morphological states. For instance, increasing the surfactant-to-polypeptide ratio in complexes has been shown to plasticize the materials, leading to the development of thermotropic liquid-crystalline phases under certain conditions. These processing-property relationships enable the design of this compound-based systems with tailored characteristics for specific pharmaceutical applications, such as controlled release formulations, tissue engineering scaffolds, or nanostructured drug carriers.
This compound has established itself as a valuable extractant in hydrometallurgical processes for the recovery of critical metals from various sources, including ores, industrial wastes, and electronic scrap [4]. Its effectiveness stems from the selective complexation of target metal ions, which can be optimized by adjusting process parameters such as pH, concentration, and solvent composition. The compound's ability to form stable complexes with metals enables efficient separation from aqueous solutions, followed by recovery through stripping processes. This application is particularly important in the context of resource sustainability, as it facilitates the recycling of valuable metals and reduces environmental impacts associated with traditional mining and extraction methods.
The use of this compound in metal extraction processes typically involves its dissolution in an appropriate organic solvent, which is then contacted with the metal-containing aqueous solution. The extraction efficiency and selectivity can be fine-tuned by modifying the this compound structure (linear vs. branched), concentration, and the use of synergistic agents. Following extraction, the metal-loaded organic phase is separated, and the target metal is recovered through back-extraction (stripping) into a different aqueous phase. This process can be repeated in multiple stages to achieve the desired purity and recovery efficiency. The practical implementation of these processes requires careful optimization and monitoring to ensure economic viability and environmental compliance.
This compound functions as an effective corrosion inhibitor for metals and alloys exposed to aggressive environments [4]. Its protective mechanism involves the formation of a protective film on metal surfaces, which acts as a barrier against corrosive agents such as oxygen, water, and ions. The anionic nature of this compound facilitates its adsorption onto metal surfaces, particularly those with positive surface charges, creating a closely packed monolayer that reduces the direct contact between the metal and corrosive species. This application is particularly valuable in industrial settings where metal equipment and structures are exposed to corrosive conditions, as it can significantly extend service life and reduce maintenance costs.
The effectiveness of this compound as a corrosion inhibitor depends on factors such as concentration, pH, temperature, and the specific metal or alloy being protected. Performance evaluation typically involves electrochemical techniques, weight loss measurements, and surface analysis methods to quantify protection efficiency and understand the inhibition mechanism. The application can be implemented through various methods, including direct addition to corrosive media, pre-treatment of metal surfaces, or incorporation into protective coatings. The compatibility of this compound with other additives allows for the formulation of multi-component corrosion inhibition systems that provide enhanced protection through synergistic effects.
In polymer science and technology, this compound serves as a valuable processing aid and plasticizer that enhances the flexibility and workability of polymeric materials [4]. Similar to the function of phthalate plasticizers [2], this compound can intercalate between polymer chains, reducing intermolecular forces and increasing free volume, thereby improving processability and modifying mechanical properties. The compound's amphiphilic nature and compatibility with various polymer systems make it particularly useful for specialty applications where specific interfacial properties or self-assembly behaviors are desired. Additionally, its anionic character can facilitate interactions with polar polymers, leading to unique morphological developments and property enhancements.
When incorporated into polypeptide systems, this compound demonstrates remarkable structural directing capabilities, influencing the secondary structure of the polymer and resulting in various self-assembled morphologies [1]. These interactions can yield materials with tailored properties for specific pharmaceutical applications, such as controlled drug release systems, tissue engineering scaffolds, or bioactive coatings. The ability to manipulate the molecular conformation of polymers through surfactant complexation provides a powerful tool for designing advanced materials with precision-tuned characteristics. Furthermore, the thermal transitions observed in these complexes [1] offer opportunities for developing temperature-responsive systems that can adapt to physiological conditions or external stimuli.
The targeted extraction of surfactants from complex mixtures requires a systematic approach to ensure efficient recovery and purity. The following protocol, adapted from methods developed for atmospheric aerosol samples [5], provides a reliable procedure for extracting and concentrating this compound from various matrices:
Materials and Equipment:
Procedure:
Sample Preparation:
Water Extraction:
Solid Phase Extraction (SPE):
Efficiency Determination:
The workflow for this extraction protocol is visualized in the following diagram:
The surface activity of this compound solutions can be characterized through surface tension measurements to determine the Critical Micelle Concentration (CMC), a key parameter for understanding its self-assembly behavior:
Materials and Equipment:
Procedure:
Solution Preparation:
Measurement:
Data Analysis:
This protocol can be modified to investigate temperature effects, pH dependence, or ion influence on the CMC and surface activity of this compound.
The formation of complexes between this compound and polymers such as polypeptides can be studied using the following protocol, adapted from research on polypeptide-surfactant complexes [1]:
Materials and Equipment:
Procedure:
Complex Preparation:
Structural Characterization:
Morphological Evaluation:
Processing and Property Modification:
The structural transitions observed in polypeptide-dioctyl phosphate complexes are visualized in the following diagram:
This compound shows significant potential for improving the solubilization of hydrophobic drugs, a critical challenge in pharmaceutical development. As an anionic surfactant, this compound can form micellar structures that encapsulate poorly water-soluble drug molecules, effectively increasing their apparent solubility in aqueous environments [3]. This solubilization capacity is particularly valuable for Biopharmaceutics Classification System (BCS) Class II and IV drugs, which suffer from limited aqueous solubility that restricts their absorption and bioavailability. The mechanism involves the incorporation of drug molecules into the hydrophobic core or at the interface of this compound micelles, creating a favorable microenvironment for solubilization while potentially protecting the drug from degradation or unwanted interactions.
The bioavailability enhancement achieved through surfactant-mediated solubilization extends beyond simple dissolution improvement. Research on surfactant-drug interactions has demonstrated that surfactants can alter membrane permeability and potentially inhibit efflux transporters, further enhancing drug absorption [3]. However, it is crucial to optimize surfactant concentration, as excessive levels may lead to drug entrapment in micelles that are too large for efficient absorption. The anionic nature of this compound also offers opportunities for creating charge-based interactions with cationic drug molecules, potentially modifying release profiles and improving stability. These properties make this compound a promising excipient for formulating challenging drug candidates with suboptimal physicochemical properties.
The self-assembly properties of this compound, particularly when complexed with polymers, enable the design of sophisticated nanocarriers for drug delivery applications [1]. The ability to form various supramolecular architectures, including lamellar structures, cylindrical phases, and liquid crystalline phases, provides multiple options for drug encapsulation and controlled release. These nanostructured systems can be tailored to specific administration routes and therapeutic requirements by manipulating the composition, processing conditions, and environmental responsiveness. The thermal transitions observed in polypeptide-dioctyl phosphate complexes [1] suggest potential for developing temperature-responsive systems that release their payload in response to physiological temperature changes or external heating.
The versatile functionality of this compound extends to its potential use in mixed surfactant-polymer nanoparticle formulations, which represent an advanced approach to drug delivery [6]. These hybrid systems leverage the complementary properties of surfactants and polymers to create nanocarriers with enhanced stability, tailored release kinetics, and improved biocompatibility. This compound can contribute to such systems through its anionic character, which can influence colloidal stability, cellular interactions, and drug loading efficiency. The following table summarizes key pharmaceutical applications of this compound:
Table 3: Pharmaceutical Applications of this compound
| Application | Mechanism | Benefits |
|---|---|---|
| Solubilization Enhancement | Micellar encapsulation of hydrophobic drugs | Improved dissolution, increased bioavailability |
| Controlled Release Systems | Formation of structured matrices that modulate diffusion | Tailored release profiles, reduced dosing frequency |
| Stabilization | Protection of labile drugs from degradation | Improved shelf-life, maintained efficacy |
| Cellular Uptake | Modification of membrane interactions and permeability | Enhanced absorption, potential transporter inhibition |
| Stimuli-Responsive Delivery | Thermal and pH-dependent phase transitions | Triggered release at target sites |
The effective implementation of this compound in pharmaceutical formulations requires careful attention to processing parameters and compatibility considerations. The complexation behavior of this compound with polymers [1] suggests that the order of component addition, mixing conditions, and temperature history can significantly influence the resulting material properties and performance. Formulators should systematically evaluate these parameters during development to ensure consistent product quality and performance. Additionally, the potential for conformational changes in complexed polymers under different processing conditions offers opportunities for tailoring drug release profiles but also introduces variability that must be controlled.
The regulatory and safety aspects of this compound must be thoroughly addressed for pharmaceutical applications. While the search results did not provide specific toxicity or safety data for this compound, comprehensive evaluation of its biological compatibility is essential before clinical application. This includes assessment of acute and chronic toxicity, irritation potential, immunogenicity, and metabolic fate. The quality control of this compound-containing formulations should include characterization of surfactant content, critical micelle concentration, impurity profile, and structural properties of the resulting complexes or assemblies. Standardization of these quality attributes is crucial for ensuring consistent performance and safety throughout the product lifecycle.
This compound represents a versatile surfactant with unique properties that bridge traditional industrial applications and advanced pharmaceutical uses. Its double-tailed anionic structure enables distinctive self-assembly behavior, metal complexation capability, and interactions with polymers that can be exploited for various technological applications. The experimental protocols presented in this document provide researchers with standardized methods for extracting, characterizing, and utilizing this compound in both basic research and applied development contexts. The continuing exploration of this compound will likely uncover additional applications and refine existing ones, particularly in the rapidly evolving field of nanomedicine and targeted drug delivery.
Future research directions for this compound should include more comprehensive toxicological profiling to establish its safety profile for pharmaceutical applications, exploration of its structure-activity relationships through systematic modification of its alkyl chains, and investigation of its synergistic effects with other excipients in complex formulations. The development of analytical methods for quantifying this compound in biological matrices and understanding its metabolic fate will be crucial for advancing its pharmaceutical applications. Additionally, the integration of this compound into emerging technologies such as 3D printing of pharmaceutical dosage forms, theranostic systems combining therapy and diagnosis, and personalized medicine approaches represents promising avenues for future innovation.
Organophosphates (OPs) are esters of phosphoric acid, characterized by the general structure O=P(OR)₃ [1]. They are used in various applications, with the most studied being pesticides and flame retardants.
The table below summarizes the key types and common examples of organophosphates found in research:
| Category | Key Function | Common Examples/Notes |
|---|---|---|
| Pesticides/Insecticides [1] [2] | Acetylcholinesterase (AChE) inhibitors | Parathion, Malathion, Chlorpyrifos |
| Flame Retardants (OPFRs) [1] [3] | Plasticizers & flame retardants | Tris(2-chloroethyl) phosphate (TCEP), Triphenyl phosphate (TPP) |
| Biomolecules [1] | Essential for life processes | Adenosine triphosphate (ATP), DNA, RNA |
| Chemical Weapons & Agents [2] [4] | Highly toxic nerve agents | Sarin, Tabun |
| Model Compounds | For metabolic, toxicological, & environmental studies | Dioctyl Phosphate (Note: Specific studies were not located in the search results) |
Since this compound-specific protocols were not found, the following are generalized methodologies for key organophosphate study areas, which you can customize.
This protocol is adapted from studies on chlorpyrifos and other OPs in cell lines [2].
This protocol is modeled after studies investigating the effects of organophosphate flame retardants (OPFRs) on liver function [3].
This protocol is based on biomonitoring studies for OPFRs [3].
The table below summarizes key toxicological findings from recent studies on other organophosphates, which highlight important endpoints to investigate for this compound.
| Study Focus | Compound(s) Tested | Key Quantitative Findings |
|---|---|---|
| Liver Function (Human Biomonitoring) [3] | Various OPFR metabolites | Significant correlation found between urinary metabolite levels and Total Bilirubin (TBIL). Associations with other liver enzymes (ALP, ALT) were inconsistent. |
| Oxidative Stress (In Vivo) [3] [2] | TCEP, Chlorpyrifos | Significantly elevated levels of malondialdehyde (MDA) in the liver, indicating oxidative stress. |
| Glucose Metabolism (In Vivo) [2] | Monocrotophos | Chronic OP exposure in mice induced hyperglycemia and glucose intolerance, linked to gut microbiota changes. |
| AChE Reactivation (In Vivo) [4] | Paraoxon (model OP) | Intranasal delivery of 2-PAM via chitosan-decorated liposomes achieved ~35% reactivation of brain AChE in poisoned models. |
Based on the gathered information, here are diagrams of a common toxicity mechanism and a generalized experimental workflow.
This diagram illustrates the primary mechanism of acute toxicity for many organophosphates, which is the inhibition of acetylcholinesterase [1] [2] [4].
This pathway is well-established for acetylcholinesterase-inhibiting OPs like pesticides, serving as a critical reference point for investigating the toxicity mechanisms of other organophosphates.
This flowchart outlines a standard experimental design for investigating chemical-induced liver damage, integrating in vivo and in vitro approaches [3] [2].
This integrated workflow combines in vivo observations with in vitro mechanistic studies to comprehensively evaluate potential hepatotoxicity and its underlying causes.
To design a research program for this compound, consider these focal points derived from the general organophosphate literature:
I hope this structured overview provides a solid foundation for your research on this compound. The field of organophosphate toxicology is well-established, and applying these existing frameworks can effectively guide your specific investigations.
> Note: The information and protocols provided are based on general organophosphate chemistry and toxicology. You will need to adapt them specifically for this compound, as this compound was not directly studied in the available literature. Always validate and optimize any experimental protocol in your own laboratory before formal research application.
Di(2-ethylhexyl) phthalate (DEHP), also known as dioctyl phthalate (DOP), is one of the most widely used phthalate derivatives, primarily serving as a plasticizer to impart flexibility to polymer products [1]. While "dioctyl phosphate" in a strict chemical sense can refer to a different compound, much of the relevant biological and toxicological research in the context of plasticizers uses the terms DOP and DEHP interchangeably to refer to the common phthalate ester. This document will therefore focus on the biological effects of this significant environmental contaminant.
With over 2 million tons of DEHP/DOP produced annually worldwide, human exposure is ubiquitous, occurring mainly through dermal contact and ingestion, and it is frequently detected in blood and urine samples [1]. The International Agency for Research on Cancer (IARC) has classified DEHP as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on evidence from rodent studies [1]. Recent advances in computational toxicology have enabled researchers to systematically investigate the multi-target molecular mechanisms through which this compound may drive carcinogenesis and other adverse health effects.
Integrated computational analyses, including network toxicology and molecular docking, have identified several key molecular targets and pathways through which DOP/DEHP may exert its biological effects.
The following table summarizes the core protein targets identified for DOP/DEHP and their potential roles in carcinogenesis:
Table 1: Core Protein Targets of DOP/DEHP and Their Proposed Roles in Carcinogenesis
| Target Protein | Function | Role in Carcinogenesis | Binding Affinity (kcal/mol) |
|---|---|---|---|
| CASP3 | Executioner caspase in apoptosis | Regulation of programmed cell death | - |
| BCL2 | Anti-apoptotic protein | Inhibition of apoptosis | - |
| MMP9 | Matrix metalloproteinase | Tumor invasion and metastasis | - |
| SIRT1 | NAD+-dependent deacetylase | Metabolic reprogramming | Strong binding |
| PPARα | Nuclear receptor | Metabolic regulation | Strong binding |
| CCND1 | G1/S-specific cyclin-D1 | Cell cycle progression | - |
Research indicates that DOP/DEHP may drive ovarian carcinogenesis through metabolic reprogramming (particularly via the HIF-1α/glycolysis axis), strong binding to metabolic regulators like SIRT1 and PPARα, and remodeling of the tumor microenvironment [2]. In renal cell carcinoma, DOP/DEHP appears to promote development by regulating apoptosis and proliferation through pathways such as neuroactive ligand–receptor interactions, cancer-related pathways, and apoptosis [1].
The diagram below illustrates the key signaling pathways through which DOP/DEHP exposure may contribute to carcinogenesis, based on network toxicology analyses:
Figure 1: Proposed Signaling Pathways in DOP/DEHP-Mediated Carcinogenesis. Network toxicology analyses suggest DOP/DEHP binds to multiple protein targets, disrupting metabolic pathways, apoptosis, and proliferation in different tissue types.
This section provides detailed methodologies for investigating the biological effects of DOP/DEHP, based on established computational and experimental approaches.
Protocol Title: Systematic Identification of DOP/DEHP Toxicity Targets Using Network Toxicology
Background: Network toxicology integrates bioinformatics, systems biology, and chemical informatics to investigate interactions between chemicals and biological systems, enabling comprehensive mapping of potential toxicity mechanisms [2] [1].
Materials:
Procedure:
Target Identification
Disease Target Collection
Intersection Analysis
Network Construction and Core Target Screening
Functional Enrichment Analysis
Expected Outcomes: Identification of core protein targets and key pathways through which DOP/DEHP may exert toxic effects, providing testable hypotheses for experimental validation.
Protocol Title: Molecular Docking of DOP/DEHP with Core Target Proteins
Background: Molecular docking predicts and verifies interactions between small molecules and protein receptors at the molecular level, simulating the spatial orientation of small molecules within biological macromolecules [1].
Materials:
Procedure:
Protein Preparation
Ligand Preparation
Docking Execution
Binding Analysis
Validation
Expected Outcomes: High-resolution models of DOP/DEHP binding to core target proteins, revealing atomic-level interaction mechanisms and relative binding affinities that explain its biological effects.
The overall experimental workflow for investigating DOP/DEHP biological effects, integrating both computational and validation approaches, is summarized below:
Figure 2: Integrated Workflow for Investigating DOP/DEHP Biological Effects. This workflow combines computational approaches (network toxicology and molecular docking) with experimental validation to elucidate mechanisms of toxicity.
While current research has identified several important targets and pathways, significant knowledge gaps remain:
Future research should prioritize experimental validation of computational predictions, investigation of epigenetic mechanisms, and development of targeted interventions to mitigate DOP/DEHP-associated health risks.
This section covers the core concepts and quantitative data essential for understanding hydrolysis experiments.
| Phosphate Ester Type | Leaving Group (pKa of conjugate acid) | Hydrolysis Rate Constant at 25°C (s⁻¹) | Estimated Half-Life at 25°C |
|---|---|---|---|
| Methyl Phosphate Dianion | ~15.5 | ≤ 2 × 10⁻²⁰ | ≥ 1.1 × 10¹² years |
| Phenyl Phosphate Dianion | ~10 | 1 × 10⁻¹² | 22,000 years |
This molybdenum blue method is a standard and sensitive assay for detecting inorganic phosphate (Pi) released from hydrolysis reactions, applicable to both enzymatic and non-enzymatic studies [3].
Optimized Molybdenum Blue Protocol for Phosphate Detection [3]
Here are solutions to frequently encountered problems when studying hydrolysis rates.
| Issue | Possible Cause | Solution / Investigation |
|---|---|---|
| Unexpectedly Slow Rate | Reaction of unreactive dianion species; low temperature. | Confirm protonation state of substrate; increase reaction temperature and extrapolate rate using Arrhenius parameters (see data above) [1] [2]. |
| No Detectable Reaction | Assay sensitivity; substrate or enzyme inactivity. | Verify phosphate detection protocol with standard Pi solutions; check substrate integrity and enzyme functionality. |
| Inconsistent Results | Metal ion contamination; inaccurate pH control. | Use high-purity water and reagents; strictly control pH and use buffers resistant to hydrolysis (e.g., TRIS, MOPS). |
| Precipitate in Assay | Incompatibility of coloring solution with reaction buffer. | Ensure the acidic coloring solution is compatible with your sample buffer; deproteinize samples if necessary before assay. |
In biological systems, the hydrolysis of phosphate esters is a fundamental signaling event. The diagram below illustrates a key cellular pathway, which could be relevant if your research involves phosphoinositide signaling or related drug targets [4] [5] [6].
While not a direct match for your query, a 2024 study investigated enhancing PVC performance, which includes stabilizing the plasticized system against degradation that affects plasticizers like DOP [1]. The core strategy involves using functionalized Layered Double Hydroxides (LDH) as additives.
Key Advancement: PMgLaCe-LDH as a Multi-Functional Stabilizer Researchers synthesized a magnesium-based LDH doped with lanthanum (La) and cerium (Ce) and intercalated with phosphite (PO₃), referred to as PMgLaCe-LDH [1]. When added to PVC plasticized with dioctyl terephthalate (DOTP), this additive significantly improved the system's overall stability.
The table below summarizes the enhanced properties observed in the study:
| Property | Improvement with PMgLaCe-LDH | Significance |
|---|---|---|
| Thermal Stability | Significant increase | Extends material service life by resisting high-temperature degradation [1]. |
| Light Stability | Enhanced | Better resistance to degradation caused by UV and visible light [1]. |
| Migration Resistance | Improved | Reduces leaching of plasticizer from material, enhancing longevity and safety [1]. |
| Volatility Resistance | Improved | Minimizes loss of plasticizer through evaporation [1]. |
| Flame Retardancy | Improved | Enhances material fire safety [1]. |
| Hydrophobicity | Increased | Improves resistance to moisture [1]. |
| Low-Temp Resistance | Maintained | Retains flexibility at low temperatures [1]. |
The following diagram illustrates the experimental workflow for synthesizing and evaluating the stabilizer, based on the methodology from the research paper [1]:
Synthesis Protocol (PMgLaCe-LDH): [1]
Composite Film Preparation & Evaluation: [1]
What is the proposed mechanism of stabilization? The PMgLaCe-LDH acts through several synergistic mechanisms [1]:
Are these LDH stabilizers safe for use? The referenced study conducted preliminary safety evaluations. Subacute and acute toxicity experiments on mice indicated that both the PMgLaCe-LDH powder and the resulting PVC film showed no significant toxicity at the tested doses [1].
The most relevant and current information points toward using functionalized layered double hydroxides (LDHs) as a high-performance strategy for stabilizing polymeric systems containing dioctyl compounds [1]. The specific dopants (La, Ce) and intercalated anions (phosphite) are critical to the stabilizer's effectiveness.
Organophosphorus extractants like dioctyl phosphate are widely used in metal ion separation due to their ability to form stable complexes [1]. Their efficiency is governed by their molecular structure.
Here are solutions to common problems encountered during solvent extraction processes.
| Problem & Phenomenon | Possible Causes | Recommended Solutions |
|---|
| Emulsion Formation Stable interface, unclear phase separation [3]. | Surfactants (e.g., phospholipids, proteins); excessive shaking force [3]. | Gentle swirling; addition of brine (NaCl); centrifugation; filtration through glass wool; use of Supported Liquid Extraction (SLE) [3]. | | Third-Phase Formation Appearance of a second organic phase [4]. | Limited solubility of metal-extractant complex in diluent [4]. | Modifier addition (e.g., 2-heptanone/MNPK, long-chain alcohols); TBP content reduction; diluent change [4]. | | Poor Extraction Efficiency Low target metal recovery. | Suboptimal pH; incorrect extractant concentration; metal-oxygen bond weakness [2]. | Aqueous phase pH adjustment; extractant concentration optimization; switch to stronger acidic extractant (e.g., phenyl phosphate ester) [2]. | | Difficulty in Stripping Challenges transferring metal from organic to aqueous phase. | Insufficient stripping agent strength; strong metal-extractant complex [4]. | Stripping agent concentration/strength increase (e.g., stronger acid); alternative stripping agents (e.g., specific salts, chelators). | | High Co-Extraction Low separation factor for target metal over impurities. | Poor extractant selectivity for target ion; similar chemical properties of impurity ions [4]. | pH profile optimization; addition of masking agents; use of synergistic extractant mixtures [4]. |
To systematically optimize your extraction process, you can follow the workflow below. This diagram outlines the key stages and decision points.
The key stages of optimization are:
The table below summarizes the essential storage conditions and handling precautions for dioctyl hydrogen phosphate as per the safety data sheet [1].
| Parameter | Specification |
|---|---|
| General Condition | Store in a tightly closed container in a dry, cool, and well-ventilated place [1]. |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials (specific incompatible materials not listed) [1]. |
| Exposure Controls | Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice [1]. |
| Handling Precautions | Avoid dust formation, breathing vapors, and contact with skin and eyes. Use non-sparking tools and personal protective equipment [1]. |
This substance is classified as causing severe skin burns and eye damage (Skin corrosion, Category 1B) [1]. The signal word on the label is "Danger" [1].
| Safety Aspect | Requirement |
|---|---|
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical impermeable gloves (fire/flame resistant and impervious clothing are also recommended), and a full-face respirator if exposure limits are exceeded or irritation occurs [1]. |
| First Aid | Inhalation: Move to fresh air, seek medical attention. Skin contact: Take off contaminated clothing, wash with soap and water, consult a doctor. Eye contact: Rinse cautiously with water for several minutes, remove contact lenses if possible, continue rinsing, consult a doctor [1]. |
The following diagram outlines the key steps for safely handling dioctyl hydrogen phosphate in a laboratory setting, based on the identified hazards and precautions.
Q1: What is the most critical hazard to be aware of when working with dioctyl hydrogen phosphate? A1: The primary hazard is its potential to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE) is essential to prevent contact [1].
Q2: What should I do if I get some of the substance on my skin during an experiment? A2: Immediately take off contaminated clothing and wash the affected skin with soap and plenty of water. It is crucial to consult a doctor for professional evaluation [1].
Q3: Are there any specific conditions that would make storing this chemical unsafe? A3: The safety data sheet advises storing away from food products and incompatible materials. While specific incompatibilities are not listed, general best practice is to store it separately from strong bases, oxidizers, and other reactive substances. The container must be kept tightly closed to exclude moisture and prevent spills [1].
| Property/Aspect | Description |
|---|---|
| CAS Number | 73050-04-1 [1] |
| Chemical Formula | C₁₆H₃₄O₄P [1] |
| Molecular Weight | 321.413 g/mol [1] |
| Primary Functions | Surfactant, Solvent, Plasticizer, Corrosion Inhibitor, Metal Extractant [2] |
| Key Mechanism in Metal Extraction | Forms stable complexes with metal ions [2] |
Based on its general applications, here are some areas where challenges might arise during research.
Metal Complexation and Phase Separation
Corrosion Inhibition
Since direct experimental protocols for drug development contexts are lacking in the search results, I suggest you:
The following diagram outlines a generalized, high-level workflow for studying complexation, which you can adapt for your specific research on this compound.
Q1: What are the primary bacterial strains responsible for DEHP degradation?
Q2: What is the fundamental biochemical pathway for DEHP degradation?
Q3: How does bacterial community structure affect DEHP degradation rates?
The strategy for minimizing degradation focuses on inhibiting the microbial catalysts and disrupting the optimal conditions for the degradative pathways. The table below outlines common experimental challenges and evidence-based solutions.
| Challenge | Possible Cause | Recommended Solution | Key Experimental Parameters to Monitor |
|---|
| Unexpectedly rapid DEHP degradation | Presence of highly efficient, native DEHP-degrading bacteria in the inoculum (e.g., activated sludge) [1] [4]. | Use sterilized inoculum or select microbial communities with low initial abundance of known degraders like Gordonia or Bacillus [1] [3]. | • DEHP concentration (via GC-MS) [1] [4] • Abundance of degraders (via 16S rRNA sequencing) [4] • Copy number of catabolic genes (e.g., 3,4-dioxygenase via q-PCR) [1] | | Degradation occurs despite sterile conditions | Abiotic factors (e.g., hydrolysis, photodegradation) or incomplete sterilization. | Control for abiotic loss by including sterile controls. Ensure complete sterilization of media and vessels. Conduct experiments in dark if investigating only biological degradation. | DEHP concentration in sterile negative controls [4]. | | Inconsistent degradation rates across replicates | Inhomogeneous distribution of DEHP (due to low solubility) or of bacterial degraders in the medium. | Use solvents (e.g., acetone, methanol) to dissolve DEHP before evenly mixing into media; ensure consistent and high-speed mixing during experimental setup [3]. | Homogeneity of culture medium; reproducibility of initial DEHP measurements across replicates. | | Inability to isolate the minimizing effect | The environmental factor being tested is overridden by optimal conditions for other degradative pathways. | Employ a multi-pronged inhibitory approach: combine low temperature (<30°C), pH outside 7.0-8.0, and anoxic conditions to suppress a broader range of degraders [4]. | Temperature, pH, dissolved oxygen, and the overall bacterial community diversity (Chao1 index) and richness (Shannon index) [4]. |
This protocol is adapted from studies on composting and bioreactor systems [1] [4].
This protocol is based on research into the molecular mechanisms of DEHP degradation [3].
The following diagrams, generated using Graphviz, illustrate the DEHP degradation pathway and a general experimental workflow.
Diagram Title: DEHP Catabolic Pathway to TCA Cycle
This diagram shows the key enzymatic steps where intervention can halt degradation. Inhibiting the initial esterases (EstG2, EstG3, EstG5) is the most direct way to prevent DEHP breakdown [3].
Diagram Title: Workflow for Degradation Minimization Studies
This workflow outlines the core steps for designing experiments aimed at inhibiting DEHP degradation, from system setup to multi-faceted analysis [1] [4] [3].
Dioctyl phosphate is a type of organophosphorus compound (OPC). While data on its specific solubility is limited, the general properties and behavior of OPCs can guide your experimental approach [1].
| Method | Common Reagents | Typical Conditions | Considerations |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, HBr, Trifluoroacetic Acid (TFA) | High temperature (e.g., 80-100°C), several hours [2] | HBr may be more efficient than HCl; TFA can be gentler for sensitive molecules [2]. |
| Alkaline Hydrolysis | NaOH, KOH, LiOH | Varying temperatures and times [2] | Reaction is irreversible and less corrosive; yields a salt that requires a subsequent acidification step to get the free acid [2]. |
| Dealkylation | Trimethylsilyl halides (e.g., TMSI, TMSBr) | Mild conditions (e.g., room temperature) [2] | Suitable for molecules that cannot withstand strong acidic or alkaline conditions [2]. |
Given the lack of direct methods, you may need to empirically determine the best approach. The diagram below outlines a logical workflow for systematic experimentation.
Q1: What can I do if this compound does not dissolve in my aqueous buffer? This is the expected behavior. Your first step should be to try dissolving it in a small volume of a water-miscible organic solvent (like ethanol, DMSO, or acetone) before diluting it with the aqueous buffer. The final concentration of the co-solvent must be optimized to avoid precipitating the compound or adversely affecting your biological assay [1].
Q2: Are there any specific factors I should control during hydrolysis? Yes, precise control is critical.
Q3: The hydrolysis of similar esters is slow at room temperature but leads to decomposition at high temperatures. What are my options? Consider using trifluoroacetic acid (TFA) as a milder acid catalyst or explore dealkylation with trimethylsilyl iodide (TMSI). These methods can achieve hydrolysis under much gentler conditions, protecting the integrity of your molecule [2].
Diethyl phosphate (DEP) is a small, organophosphorus compound. The table below summarizes its key characteristics based on the search results.
| Property | Details |
|---|---|
| Common Name | Diethyl phosphate, Diethyl hydrogen phosphate [1] |
| CAS Number | 598-02-7 [1] |
| Molecular Formula | C₄H₁₁O₄P [1] |
| Molecular Weight | 154.102 g/mol [1] |
| Structure | Liquid, clear colorless to light yellow-orange [1] |
| Density | ~1.2 g/cm³ [1] |
| Boiling Point | ~200.3 °C at 760 mmHg [1] |
| Melting Point | ~6°C [1] |
| Primary Role/Context | Common metabolite of organophosphorus pesticides (OPs) [2] [3] [4]; Model compound for nucleic acid phosphate backbone studies [5] |
Here are the key experimental findings and methodologies from the research on diethyl phosphate.
The experimental workflow and proposed endocrine disruption pathway for Diethyl Phosphate can be visualized as follows:
To build a complete comparison guide, you may need to conduct a broader search. Here are some suggestions:
| Feature | Dioctyl Phosphate (DOPH) | Dodecylphosphate |
|---|---|---|
| Chemical Names | Di-n-octyl phosphate [1] | mono-Dodecyl phosphate, Dihydrogen monolauryl phosphate [2] |
| CAS Number | Information missing in search results | 2627-35-2 [2] |
| Molecular Formula | Information missing in search results | C12H27O4P [2] |
| Molecular Weight | Information missing in search results | 266.3 g/mol [2] |
| Primary Application | Corrosion Inhibition and material synthesis [1] [3] | Biochemical Research [2] |
| Key Properties | Forms protective layers on metal surfaces [1] | Surfactant; amphipathic nature [2] |
| Research Context | - Additive in neutral solutions for steel passivation [1]
The performance of these compounds is highly specific to their field of use.
This compound is primarily featured in materials science for its role in preventing corrosion.
The following diagram illustrates its application pathway in corrosion protection:
Dodecylphosphate is characterized as a surfactant and is used extensively in biochemical and biophysical research.
The diagram below summarizes its primary research applications:
The information gap you've encountered is common when comparing chemicals from different specialized fields. To build a more comprehensive guide, you could:
Organophosphate esters (OPEs) are chemical compounds with the general structure O=P(OR)₃, best known for their roles as flame retardants, plasticizers, and pesticides [1]. They are "additives," meaning they are not chemically bound to products, which makes them prone to leaching into the environment over time [1] [2].
The table below summarizes the primary uses and key characteristics of different OPE classes.
| OPE Class/Example | Primary Function | Key Characteristics | Common Applications |
|---|---|---|---|
| Triaryl Phosphate Esters (e.g., Triphenyl phosphate (TPHP)) | Flame Retardant | High thermal stability, fire resistance [3] | Aerospace hydraulic systems, electronics, furniture foam [1] [2] [3] |
| Alkyl Phosphate Esters (e.g., Dioctyl phosphate) | Acidic Additive / Surfactant | Forms hydrogen bonds, high migration resistance, improves antifouling properties [4] | PVC plasticizers, skincare products, industrial lubricants [4] |
| Organothiophosphates (e.g., Malathion, Parathion) | Insecticide | Acetylcholinesterase inhibitors, highly toxic to insects and mammals [1] [5] | Agriculture, vector control (e.g., mosquito eradication) [1] |
Researchers use specific experimental and computational protocols to evaluate and compare the properties of OPEs. Here are detailed methodologies for three key approaches cited in the search results.
MD simulation is a powerful computational method to predict material properties and interactions at the atomic level.
Objective: To investigate the compatibility, plasticizing efficiency, and migration resistance of plasticizers like this compound in polymers such as Poly(vinyl chloride) (PVC) [6].
Workflow:
Protocol Details [6]:
This experimental protocol describes the synthesis of a bio-based plasticizer and its subsequent performance testing.
Objective: To cleanly synthesize a non-toxic plasticizer and evaluate its performance in PVC materials compared to commercial alternatives like DOP [4].
Workflow:
Protocol Details [4]:
This methodology is common in epidemiological and toxicological studies to understand the health risks of OPE exposures.
Objective: To investigate the association between exposure to OPEs and adverse health outcomes, such as effects on neurodevelopment or reproductive health [2].
Workflow:
When comparing OPEs like this compound to alternatives, it's crucial to consider broader implications.
The table below summarizes experimental data for different solvent extraction systems, primarily for lithium extraction from high Mg/Li ratio brines.
| Extraction System | Extraction Efficiency | Separation Factor (Li/Mg or βLi/Mg) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| TBP/DOP-FeCl₃ [1] | ~99.5% (3-stage) [1] | Not specified | Eliminates third-phase formation; allows lower TBP concentration [1] | Uses FeCl₃ as a co-extractant [1] |
| TBP-Cyanex 272 [2] | Not specified | >1000 [2] | Stripping with water only; avoids strong acids/alkalis; simpler, more environmentally friendly process [2] | Requires saponification of Cyanex 272 [2] |
| P248-FeCl₃ [3] | ~95% (single-stage) [3] | 315 [3] | High theoretical stability; low solubility loss; designed for high Mg/Li ratio brines [3] | Newer extractant; requires FeCl₃ co-extractant [3] |
| TBP-MNPK-FeCl₃ [4] | 85.4% (single-stage) [4] | 315 [4] | Prevents third-phase formation; fast phase separation (50s); low solvent loss [4] | Moderate single-stage efficiency [4] |
Here are the methodologies for the key extraction systems cited in the research:
1. TBP/DOP-FeCl₃ Synergistic System [1]
2. Environmentally Friendly TBP-Cyanex 272 System [2]
3. P248-FeCl₃ System [3]
The following diagram outlines a general workflow for evaluating solvent extraction systems, integrating the key steps from the protocols above.
While the direct data on pharmaceutical extraction is limited, the comparative principles from these metal extraction studies can be informative:
The core difference between DOP (a phthalate) and DOTP (a terephthalate) lies in their chemical structure, which dictates their properties and biological interactions.
The table below summarizes their fundamental properties:
| Property | DOP (DEHP) | DOTP (DEHT) | Reference |
|---|---|---|---|
| Chemical Origin | Phthalic Acid | Terephthalic Acid | [1] |
| Molecular Structure | Ester groups in ortho configuration | Ester groups in para configuration | [1] [3] |
| Viscosity | Higher | Lower | [1] |
| Boiling Point | 386°C | 383°C | [1] |
| Flash Point | 180°C | 190°C | [1] [5] |
| Freezing Point | -40°C | -48°C | [1] |
| Volume Resistivity | Lower (Baseline) | ~20x higher than DOP | [5] |
The distinct physical properties of DOP and DOTP make them suitable for different industrial applications.
| Application / Performance Metric | DOP (DEHP) | DOTP (DEHT) | Reference |
|---|---|---|---|
| Plasticizing Efficiency | Higher efficiency, resulting in softer products | Slightly lower efficiency, resulting in harder products | [1] [5] |
| Electrical Properties | Standard performance | Superior electrical insulation; higher volume resistivity | [1] [5] |
| Heat Resistance | Lower stability; more volatile content after heating | Higher stability; less volatile content after heating; higher flash point | [1] [5] |
| Cold Resistance | Good | Better (Lower freezing point) | [1] [5] |
| Primary Applications | General-purpose PVC, artificial leather, films, packaging | High-temperature cables, automotive parts, environmentally sensitive products | [1] [5] |
The most significant driver for substituting DOP with DOTP is the concern over health and environmental effects.
| Aspect | DOP (DEHP) | DOTP (DEHT) | Reference |
|---|---|---|---|
| Chemical Classification | Phthalate | Phthalate-free (Terephthalate) | [1] [5] |
| Endocrine Disruption | Known endocrine disruptor; affects reproductive development and hormone function [6] [4] [2]. Metabolites can activate PPARs and other nuclear receptors [3] [4]. | Considered a safer alternative with a superior safety profile; studies show it does not disrupt sexual development in animal models [3]. | [6] [3] [4] |
| Regulatory Status | Restricted under EU RoHS and others for certain products | Complies with EU RoHS and other environmental regulations | [1] [5] |
| Environmental Fate | Widespread environmental contaminant; toxic to aquatic life; potential for bioaccumulation [7] [2]. | Generally regarded as a lower environmental concern, though some alternative plasticizers show potential aquatic toxicity [7]. | [7] [2] |
The following diagram synthesizes findings from multiple studies to illustrate the key intracellular mechanisms through which phthalates like DOP exert their toxic effects, particularly on the reproductive system.
Diagram: Proposed Intracellular Mechanisms of Phthalate (DOP) Toxicity. This schematic integrates data from toxicological studies showing that phthalate metabolites can disrupt cellular function via genomic pathways (binding to nuclear receptors) and non-genomic pathways (activating signaling cascades), leading to adverse reproductive outcomes [3] [4] [2].
For researchers aiming to validate these comparisons, here are summaries of key methodologies from the literature.
1. Migration Testing for Food Contact Materials
2. In Vivo Assessment of Endocrine Disruption
3. Efficiency and Performance Testing
For researchers and drug development professionals, the choice between DOP and DOTP involves a critical trade-off.
The global market is shifting towards safer alternatives like DOTP, driven by stringent regulations [1] [7]. Future research should focus on the long-term environmental impact and full toxicological profile of all alternative plasticizers to avoid "regrettable substitutions" [7].
For any analytical method, key validation parameters must be established. The table below summarizes these core parameters, their definitions, and typical acceptance criteria based on pharmaceutical validation protocols [1].
| Parameter | Definition / Objective | Typical Procedure & Acceptance Criteria |
|---|
| Accuracy (Recovery) | Agreement between test result and accepted reference value [1]. | Spiked recovery with placebo at multiple levels (e.g., 50-150%). Criteria: % Recovery of 98-102% [1]. | | Precision | Degree of scatter in results under normal conditions [1]. | Repeatability: 10 replicates, one analyst, one day. Intermediate Precision: Different analysts/days. Criteria: % RSD ≤ 2.0% [1]. | | Linearity | Ability to get test results proportional to analyte concentration [1]. | Minimum of 5 concentrations (e.g., 1-5 µg/mL). Plot concentration vs. response. Criteria: Coefficient of determination (r²) > 0.9998 [1]. | | Limit of Detection (LOD) | Lowest detectable, but not necessarily quantifiable, amount [1]. | LOD = 3.3 × (Standard Deviation of Response / Slope of Calibration Curve) [1]. | | Limit of Quantitation (LOQ) | Lowest quantifiable amount with suitable precision/accuracy [1]. | LOQ = 10 × (Standard Deviation of Response / Slope of Calibration Curve) [1]. | | Specificity | Ability to assess analyte unequivocally in the presence of components like impurities or matrix [1]. | Compare analyte response in the presence and absence of expected interferences (e.g., placebo, degraded samples). |
Here are detailed methodologies for key experiments you can adapt for dioctyl phosphate.
A calibration curve establishes the relationship between the instrument's response and the analyte's concentration [1].
Accuracy is determined by spiking a known amount of analyte into a sample matrix and measuring the recovery [1].
This is a critical step to ensure that the entire analytical system (instrument, reagents, and columns) is functioning correctly at the time of the test [1].
The following diagram outlines the logical workflow for developing and validating an analytical method, integrating the parameters and protocols described above.
The table below summarizes the core findings from the available research on Dioctyl Phosphate and a related compound in polymer/composite systems.
| Compound Studied | Polymer/System | Key Finding | Performance Data |
|---|---|---|---|
| Sodium this compound [1] | Low-carbon steel surface (in neutral solution) | Effective corrosion inhibitor; promotes passivation without surface oxide formation [1]. | Passivation efficiency depends on temperature, exposure time, and solution agitation [1]. |
| This compound-based filler [2] | Zirconium Phosphate (ZrP) nanoparticles (polymer filler) | Successful surface functionalization creates P–O–C bonds, making filler surface hydrophobic for better compatibility with neutral polymers [2]. | Grafting density: ~3.5 μmol/mg [2]. |
For researchers looking to replicate or build upon these studies, here is a deeper dive into the methodologies used.
Study 1: Corrosion Inhibition on Steel [1]
Study 2: Surface Functionalization of Nanoparticles [2]
This workflow illustrates the experimental and analysis process from the nanoparticle study [2]:
The available studies highlight two primary functional roles of this compound in material science:
The current search results are limited. To build a comprehensive comparison guide, you might find the following steps helpful:
The table below compares the environmental and toxicological data for several plasticizers, including phthalates and emerging alternatives. This can serve as a benchmark for understanding the potential behavior of dioctyl phosphate.
| Compound Class | Example Compounds | Log Kow | Key Environmental Fate Concerns | Reported Toxicological Effects |
|---|---|---|---|---|
| Phthalates (Legacy) | DEHP, DnBP, BBP [1] | 7.5 - 10.4 [1] | Leaching, widespread environmental contamination, potential for bioaccumulation [1] | Endocrine disruption, reproductive toxicity, linked to various other health issues [1] |
| Emerging Alternatives | DINCH, DEHT, ATBC [1] | 4.3 - 10.1 (varies by type) [1] | Data gaps for many compounds; some show aquatic toxicity and potential for endocrine disruption [1] | Some show potential for endocrine disruption; overall data is limited [1] |
| Phosphate Esters | TEHP, TPHP, TCP [1] | 2.7 - 9.5 [1] | Potential for bioaccumulation and biomagnification based on field studies [1] | Endocrine disrupting properties and other toxic characteristics [1] |
A critical review notes that many alternative plasticizers, including phosphate esters like TEHP, show potential for endocrine disruption and ecological risks, indicating they may sometimes be "regrettable substitutes" for banned phthalates [1]. The environmental fate of any chemical is governed by three main factors: its partitioning between media (air, water, soil), its transport within those media, and its transformation rate into other substances [2].
For a compound with limited data like this compound, researchers typically employ a tiered experimental approach. The following workflow outlines key methodologies adapted from studies on similar chemicals, such as DEHP and other plasticizers.
The core experimental methodologies corresponding to the workflow are:
Based on the search results, a clear strategy for evaluating a compound like this compound involves leveraging computational and in silico methods before committing to extensive lab work.
This approach is effective for prioritizing research. For example, a study on DEHP used network toxicology and molecular docking to identify 82 potential targets associated with renal cell carcinoma. They screened these to 25 core targets (like CASP3 and MMP9) and used molecular simulations to confirm high-affinity binding, hypothesizing that DEHP exposure may regulate apoptosis and proliferation [4]. This computational work provides specific, testable hypotheses for subsequent laboratory experiments.
Corrosive